molecular formula C16H21F3N2O2S B6446496 N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548987-55-7

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6446496
CAS No.: 2548987-55-7
M. Wt: 362.4 g/mol
InChI Key: ANWCGLSYDVKCOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-(trifluoromethyl)benzyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position.

Properties

IUPAC Name

N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-5-3-12(4-6-13)10-21-9-1-2-14(11-21)20-24(22,23)15-7-8-15/h3-6,14-15,20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCGLSYDVKCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide.

    Cyclopropanesulfonamide Formation: The final step involves the formation of the cyclopropanesulfonamide moiety, typically through a cyclization reaction using appropriate sulfonamide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Patent Insights

  • Compounds : Designed with piperazine-carboxamide scaffolds to target central nervous system (CNS) receptors or enzymes, leveraging the trifluoromethyl group for blood-brain barrier penetration .
  • Compounds : Include morpholine and pyridazine moieties, suggesting applications in kinase inhibition or anti-inflammatory pathways . While structurally distinct, the shared trifluoromethyl motif underscores its utility in enhancing potency and stability.

Biological Activity

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C21H24F3N2O2S
  • Molecular Weight : 466.49 g/mol
  • Physical State : Solid
  • Purity : >98.0% (GC)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cellular processes, potentially influencing pathways related to cancer and microbial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness in inhibiting bacterial growth:

CompoundMIC (µg/mL)Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Enterococcus faecalis
This compoundTBDTBD

Cytotoxicity Studies

Toxicity assessments conducted using human cultured cells revealed that while some derivatives exhibit strong antimicrobial effects, they also maintain low toxicity levels, making them suitable candidates for further development. In vivo studies showed no significant organ toxicity at doses up to 50 mg/kg.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined a series of trifluoromethyl phenyl derivatives, including compounds structurally related to this compound. The results indicated that these compounds effectively inhibited biofilm formation and demonstrated bactericidal effects against stationary phase cells, suggesting their potential utility in treating persistent bacterial infections .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds could inhibit macromolecular synthesis in bacteria, suggesting a broad-spectrum antimicrobial activity. The study employed time-kill assays and resistance development assays, indicating a low tendency for bacteria to develop resistance against these compounds .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibited key bacterial enzymes involved in cell wall synthesis, leading to cell lysis.

In Vivo Efficacy

Animal models have been employed to assess the therapeutic potential of this compound. Preliminary results indicate promising outcomes in reducing bacterial load without adverse effects on the host organism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.